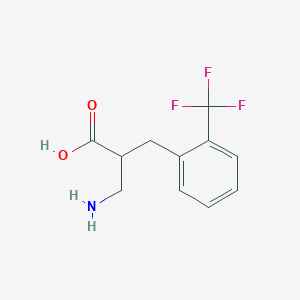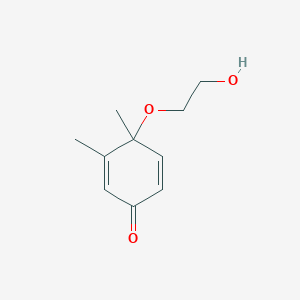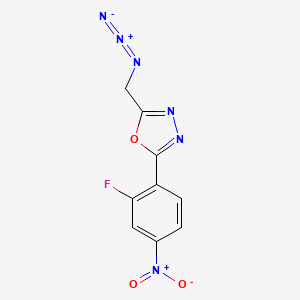
(1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2O It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a methoxypyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination, using reducing agents like sodium cyanoborohydride.
Methoxypyridine Ring Formation: The methoxypyridine ring can be synthesized through a series of reactions, including nitration, reduction, and methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the methoxypyridine ring to a more saturated form, such as a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Molecular Probes: It can be used as a molecular probe to study biological processes, such as signal transduction or metabolic pathways.
Medicine:
Drug Development: The compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect or quantify biological molecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Wirkmechanismus
The mechanism of action of (1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Vergleich Mit ähnlichen Verbindungen
- (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine
- (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine
Comparison:
- Structural Differences: The position of the methoxy group on the pyridine ring differs among these compounds, leading to variations in their chemical and biological properties.
- Reactivity: The reactivity of these compounds can vary based on the position of the methoxy group, affecting their behavior in chemical reactions.
- Biological Activity: The biological activity of these compounds may differ, with each compound potentially targeting different enzymes or receptors.
Eigenschaften
CAS-Nummer |
1060807-10-4 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
[1-(2-methoxypyridin-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-6-8(2-5-12-9)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 |
InChI-Schlüssel |
LIORMFVGJDYXRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)C2(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide](/img/structure/B12623871.png)




![(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12623907.png)
![3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12623909.png)
![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)

![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)
![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)
